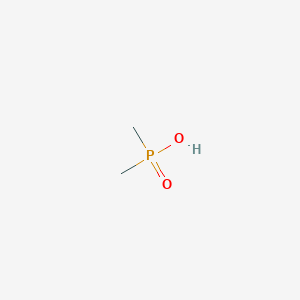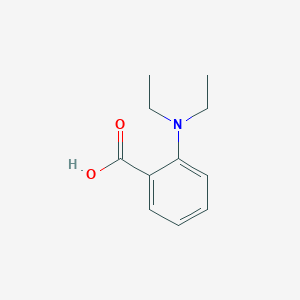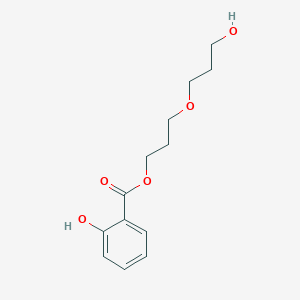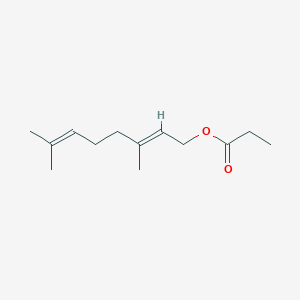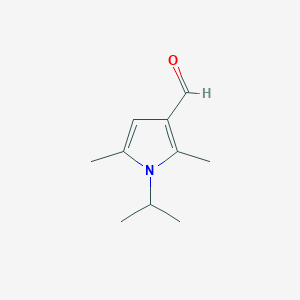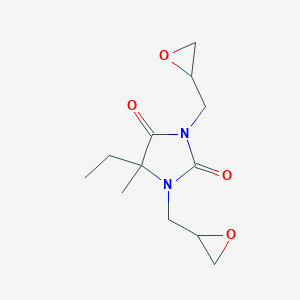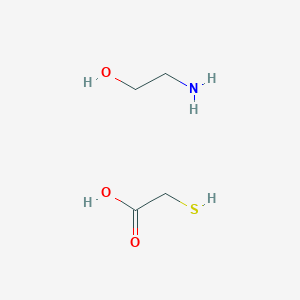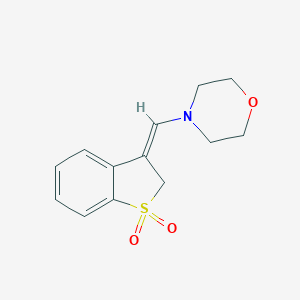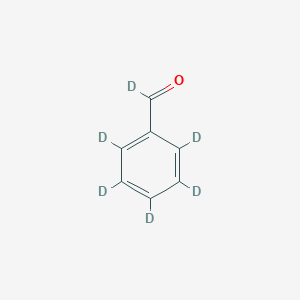
Benzaldehyde-d6
Overview
Description
Benzaldehyde-d6 is a deuterated derivative of benzaldehyde, a simple aromatic aldehyde with a wide range of applications in synthetic chemistry, including the synthesis of pharmaceuticals and natural products. The deuterium atoms replace the hydrogen atoms in the aldehyde group and on the aromatic ring, which can be useful for various spectroscopic and chemical tracing studies.
Synthesis Analysis
The synthesis of benzaldehyde derivatives, including deuterated forms like this compound, can be achieved through various methods. For instance, the synthesis of highly functionalized 2H and 13C labeled benzaldehydes can be performed via regio-selective formylation, using deuterated reagents such as DMF-d7 to introduce the deuterium atoms . Another approach involves the catalytic oxidation of toluene to benzaldehyde using a hexagonal Ni6 cluster protected by 2-phenylethanethiol, which demonstrates the potential for industrial applications .
Molecular Structure Analysis
The molecular structure of benzaldehyde and its derivatives has been extensively studied. For example, the phosphorescence spectra of this compound and other isotopologues have been analyzed, revealing insights into the vibrational modes and the geometry of the triplet state of the molecule . Additionally, the structure and dynamics of benzaldehyde in aqueous solutions have been investigated through the study of benzaldehyde-(water)n clusters, which helps in understanding the solute-water interactions that are relevant to biological molecules .
Chemical Reactions Analysis
This compound and its derivatives participate in various chemical reactions. The compound 4,6-benzylidene-D-glucose, a benzaldehyde derivative, has been shown to inhibit protein synthesis in human cells without affecting mitosis, indicating a specific biochemical interaction . The thermal decomposition mechanisms of benzaldehyde have also been studied, with benzaldehyde breaking down into phenyl radical, CO, and H atoms at high temperatures . The photodissociation dynamics of benzaldehyde-d5, a closely related isotopologue, have been investigated, providing insights into the energy release and quantum yield of the H atom production channel .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzaldehyde and its derivatives are influenced by their molecular structure. The photoelectron spectrum of the benzaldehyde anion has been analyzed, revealing the adiabatic electron affinity and active vibrational modes of the molecule . Quantum mechanical studies have compared the structural properties, vibrational data, and electronic properties of various benzaldehyde derivatives, including their HOMO-LUMO energies and hyperpolarizability, which are important for understanding their reactivity and interactions .
Scientific Research Applications
Genotoxicity Evaluation : Benzaldehyde has been studied for its genotoxic effects using Drosophila melanogaster. It was found to induce genotoxic and mutagenic effects, leading to phenotypic mutations at the molecular level (Deepa Pv, Priyanka, R. Swarna, S. Akshaya, 2012).
Catalyst for Oxidation Reactions : Research has shown that sulfated Ti-SBA-15 treated with chlorosulfonic acid, a catalyst, enhances the oxidative property for the conversion of benzyl alcohol to benzaldehyde (Rajesh Sharma, K. Soni, A. Dalai, 2012).
Bioproduction in Bioreactors : Benzaldehyde's bioproduction using Pichia pastoris in a two-phase partitioning bioreactor has been investigated. This study focused on optimizing conditions for enhanced production, highlighting benzaldehyde's importance in the flavor industry (Tom K. J. Craig, Andrew J. Daugulis, 2013).
C-H Activation and Catalytic Carbonylation : A study involving the irradiation of Rhodium(I) complexes in benzene or [D6]benzene, leading to the formation of benzaldehyde, highlights a catalytic cycle for benzaldehyde formation (W. Kläui, Danielle N. Schramm, W. Peters, 2001).
Photoelectron Spectroscopy : The benzaldehyde radical anion's photoelectron spectrum has been studied in the gas phase, providing insights into its electronic structure and vibrational modes (A. Buonaugurio, Xinxing Zhang, S. Stokes, Yi Wang, G. Ellison, K. Bowen, 2015).
Asymmetric Organocatalytic Reactions : Benzaldehyde was used to study the cycloaddition with homophthalic anhydride, aided by a bifunctional organocatalyst, demonstrating its role in asymmetric reactions (Cristina Trujillo, I. Rozas, A. Botte, S. Connon, 2017).
Synthesis of Labeled Benzaldehydes : A methodology for synthesizing 2H and 13C labeled benzaldehydes via regio-selective formylation was reported, highlighting its applications in synthetic organic chemistry (S. B. Boga, A. Alhassan, D. Hesk, 2014).
Nanoparticle Catalysis : NiFe2O4 nanoparticles were found to be an efficient and reusable catalyst for the oxidation of benzyl alcohol to benzaldehyde under mild conditions (Saddam Iraqui, Siddharth Kashyap, Md. Harunar Rashid, 2020).
Mechanism of Action
Target of Action
Benzaldehyde-d6, like its non-deuterated counterpart Benzaldehyde, primarily targets the respiratory system . It is absorbed well via the gastrointestinal tract, skin, and lungs . The main effects during occupational exposure to benzaldehyde are irritation of the skin, eyes, and mucous membranes of the respiratory passages .
Mode of Action
this compound interacts with its targets, causing a variety of changes. In rats exposed to the substance by inhalation, benzaldehyde is rapidly distributed, especially in the blood and kidneys, and excreted very rapidly almost exclusively with the urine with a half-time of about 10 minutes . After oxidation of benzaldehyde to benzoic acid, the main urinary metabolites are glucuronic acid conjugates or hippuric acid; after reduction of benzaldehyde to benzyl alcohol, the excretion product is benzyl mercapturic acid .
Biochemical Pathways
this compound is involved in several biochemical pathways. In petunia, benzaldehyde is synthesized via the β-oxidative pathway in peroxisomes . Another pathway involves the enzymatic production of benzaldehyde from l-phenylalanine using four enzymes: l-amino acid deaminase (AAD), 4-hydroxymandelate synthase (HMAS), (S)-mandelate dehydrogenase (SMDH), and benzoylformate decarboxylase (BFDC) .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It is absorbed well via the gastrointestinal tract, skin, and lungs . After absorption, it is rapidly distributed, especially in the blood and kidneys . This compound is rapidly metabolized to at least 13 different metabolites or products . The half-life (T 1/2) of this compound was approximately 60 minutes .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It causes moderate irritation on the skin and slight irritation in the eye . Sensitizing effects on the skin can be induced in guinea pigs only after induction with intradermal injection . In vitro studies with benzaldehyde yielded evidence of, at most, weak genotoxic activity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, its solubility in different solvents can affect its bioavailability and thus its action . It is completely soluble in organic solvents such as ethanol, diethyl ether and slightly soluble in water
Safety and Hazards
Future Directions
properties
IUPAC Name |
deuterio-(2,3,4,5,6-pentadeuteriophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O/c8-6-7-4-2-1-3-5-7/h1-6H/i1D,2D,3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMNYLRZRPPJDN-MZWXYZOWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40514616 | |
| Record name | (formyl-~2~H_6_)Benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40514616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17901-93-8 | |
| Record name | (formyl-~2~H_6_)Benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40514616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzaldehyde-d6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is benzaldehyde-d6 used in analytical chemistry?
A1: this compound is frequently employed as an internal standard in analytical techniques like gas chromatography–mass spectrometry (GC-MS). [1, 2] This is particularly useful for quantifying other volatile compounds, as demonstrated in studies analyzing the flavor profiles of sour cherry juice and puree. [1, 2] Its inclusion allows for more accurate quantification by correcting for variations in sample preparation and analysis.
Q2: What is the significance of deuterium substitution in this compound for studying chemical reactions?
A2: The replacement of hydrogen with deuterium in this compound provides a means to investigate reaction mechanisms through kinetic isotope effects. [3] A study on benzaldehyde phosphorescence revealed that deuterium substitution significantly impacted phosphorescence lifetimes. [3] This difference in behavior between benzaldehyde and this compound can provide insights into the rate-determining steps and the nature of the excited states involved in the reaction.
Q3: Can you elaborate on the use of this compound in investigating the mechanism of a specific chemical reaction?
A3: In a study focusing on nickel(II) catalyzed oxidative amidation of aldehydes, this compound was reacted with benzylamine. [4] Researchers observed the presence of deuterium in both the alcohol byproduct and the target amide product. [4] This observation provided crucial evidence for a proposed mechanism involving a nickel hydride intermediate and deuterium transfer steps.
Q4: Does the use of this compound impact the flavor profile of food products?
A4: While this compound is used for analysis, its addition, typically in minute quantities for analytical purposes, is not known to noticeably affect the sensory characteristics of food products. [1, 2] Its value lies in its ability to help quantify other volatile compounds responsible for flavor.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



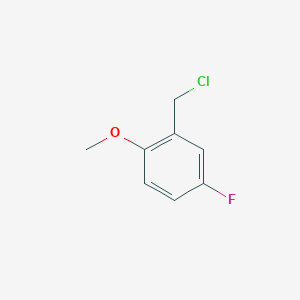


![Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy-](/img/structure/B91717.png)
